Cas no 92-91-1 (4-Acetylbiphenyl)

4-Acetilbifenile (4-Acetylbiphenyl) è un composto organico aromatico caratterizzato dalla presenza di un gruppo acetile legato a un anello bifenilico. Questo derivato del bifenile è ampiamente utilizzato come intermedio nella sintesi di farmaci, materiali fotosensibili e liquidi cristallini. La sua struttura chimica lo rende particolarmente stabile e reattivo, facilitando reazioni di acetilazione e ulteriori modifiche funzionali. Grazie alla sua purezza elevata e alla bassa reattività indesiderata, è ideale per applicazioni di ricerca e produzione in ambito farmaceutico e dei materiali avanzati. La sua solubilità in solventi organici comuni ne semplifica l'utilizzo in processi chimici complessi.
4-Acetylbiphenyl structure
4-Acetylbiphenyl structure
Nome del prodotto:4-Acetylbiphenyl
Numero CAS:92-91-1
MF:C14H12O
MW:196.244483947754
MDL:MFCD00008749
CID:34674
PubChem ID:7113

4-Acetylbiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-([1,1'-Biphenyl]-4-yl)ethanone
    • 4-Phenylacetophenone
    • 1-(1,1-biphenyl-4-yl)ethanone
    • 4-Biphenylyl methyl ketone
    • 4-Acetylbiphenyl
    • 4-Acetyl-biphenyl
    • p-Phenylacetophenone
    • Ethanone
    • 4-acetylbipheny
    • Acetodiphenyl
    • ACETYLBIPHENYL
    • AURORA KA-7298
    • MESITOIC ACID
    • methyl 4-biphenyl ketone
    • p-Acetylbiphenyl
    • TMBA
    • Ethanone, 1-(1,1'-biphenyl)-4-yl-
    • 4'-Phenylacetophenone
    • 4-Biphenyl methyl ketone
    • 1-(4-phenylphenyl)ethanone
    • Acetophenone, 4'-phenyl-
    • Ethanone, 1-[1,1'-biphenyl]-4-yl-
    • 1-(biphenyl-4-yl)ethanone
    • Ketone, 4-biphenylyl methyl
    • Biphenyl-4-acetophenone
    • 4'-ACETYLBIPHENYL
    • Methyl 4-biphenylyl ketone
    • 4-Phenyl-acetophenon
    • 4-ACETYL BIPHENYL
    • 1-[1,1'-Biphenyl]-4-ylethanone
    • 1-(1,1'-Biphenyl)-4-y
    • 1-[1,1′-Biphenyl]-4-ylethanone (ACI)
    • Acetophenone, 4′-phenyl- (6CI, 7CI, 8CI)
    • Acetophenone, p-phenyl- (4CI)
    • 1,1′-Biphenyl-4-yl methyl ketone
    • 1-(4-Phenylphenyl)ethan-1-one
    • 1-([1,1′-Biphenyl]-4-yl)ethan-1-one
    • 1-Acetyl-4-phenylbenzene
    • 1-Biphenyl-4-ylethanone
    • 4-Acetyl-1,1′-biphenyl
    • 4-Ethanoylbiphenyl
    • 4′-Phenylacetophenone
    • NSC 1875
    • p-Acetylphenyl benzene
    • 1-{1,1'-biphenyl-4-yl}ethan-1-one
    • 4-Acetylbiphenyl, 98%
    • 4-07-00-01407 (Beilstein Handbook Reference)
    • HMS2612G14
    • 1-biphenyl-4-yl-ethanone
    • EINECS 202-202-6
    • DS-6376
    • EU-0000028
    • NSC-1875
    • doi:10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
    • Q63398903
    • SCHEMBL51207
    • 1-[1,1'-Biphenyl]-4-ylethanone #
    • UNII-PX5XEZ9DQD
    • p-Biphenylyl methyl ketone
    • SY003530
    • 1-{[1,1'-biphenyl]-4-yl}ethan-1-one
    • A1025
    • 1-([1,1'-biphenyl]-4-yl)ethan-1-one
    • 92-91-1
    • ACETOPHENONE, P-PHENYL-
    • CHEMBL1522504
    • W-100266
    • DTXCID4031192
    • SMR000203290
    • AC-13470
    • J-650361
    • NCGC00245793-01
    • Opera_ID_1974
    • MFCD00008749
    • PX5XEZ9DQD
    • p-phenyl-acetophenone
    • 4-ACETYL-1,1'-BIPHENYL
    • 4-acetyl-1
    • NCGC00357085-01
    • 4-Acetylbiphenyl, purum, >=95.0% (HPLC)
    • Tox21_303801
    • DB-029000
    • SR-01000388876-1
    • 4-Phenyl-acetophenone
    • NSC1875
    • D71234
    • DTXSID6052619
    • 1-(1,1'-Biphenyl)-4-ylethanone
    • AI3-00897
    • 1,1'-Biphenyl-4-yl methyl ketone
    • 1-(1,1'-biphenyl-4-yl)ethanone
    • Ethanone,1-(1,1'-biphenyl)-4-yl-
    • Z94598497
    • AKOS000119674
    • NS00039504
    • MLS000584126
    • Felbinac impurity A, European Pharmacopoeia (EP) Reference Standard
    • 4-Diphenyl methyl ketone
    • SR-01000388876
    • BRN 1101615
    • 4-acetobiphenyl
    • 4-acetyldiphenyl
    • EN300-18885
    • F0345-3354
    • 4-Acetylbiphenyl (4-Phenylacetophenone)
    • CS-W010593
    • CAS-92-91-1
    • 10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
    • STK084273
    • MDL: MFCD00008749
    • Inchi: 1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
    • Chiave InChI: QCZZSANNLWPGEA-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C=CC(C2C=CC=CC=2)=CC=1
    • BRN: 1101615

Proprietà calcolate

  • Massa esatta: 196.08900
  • Massa monoisotopica: 196.088815
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • Carica superficiale: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.2510
  • Punto di fusione: 116-118 °C (lit.)
  • Punto di ebollizione: 168°C/6mmHg(lit.)
  • Punto di infiammabilità: 168℃/8mm
  • Indice di rifrazione: 1.5920 (estimate)
  • Solubilità: chloroform: soluble10mg/200microlitres, clear, colorless to faintly yellow
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 17.07000
  • LogP: 3.55620
  • Solubilità: Solubile in etanolo e acetone, insolubile in acqua.

4-Acetylbiphenyl Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S22-S24/25
  • RTECS:AM9662502
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Conservare in luogo fresco e asciutto. Tenere il contenitore chiuso quando non in uso.
  • TSCA:Yes

4-Acetylbiphenyl Dati doganali

  • CODICE SA:29143900
  • Dati doganali:

    Codice doganale cinese:

    2914399090

    Panoramica:

    2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

4-Acetylbiphenyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046885-500g
1-([1,1'-Biphenyl]-4-yl)ethanone
92-91-1 98%
500g
¥222.00 2024-04-25
Life Chemicals
F0345-3354-0.5g
1-{[1,1'-biphenyl]-4-yl}ethan-1-one
92-91-1 95%
0.5g
$19.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A39410-500g
1-([1,1-Biphenyl]-4-yl)ethanone
92-91-1 97%
500g
¥200.0 2023-09-09
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0723699435- 100g
4-Acetylbiphenyl
92-91-1 98%(GC)
100g
¥ 185.9 2021-05-18
abcr
AB113275-25 g
4-Acetylbiphenyl, 98%; .
92-91-1 98%
25g
€58.80 2023-04-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A39410-25g
1-([1,1-Biphenyl]-4-yl)ethanone
92-91-1 97%
25g
¥19.0 2023-09-09
Apollo Scientific
OR315759-1Kg
4-Biphenyl methyl ketone
92-91-1 97%
1kg
£115.00 2024-05-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14622-25g
4-Acetylbiphenyl, 98%
92-91-1 98%
25g
¥354.00 2023-03-06
Enamine
EN300-18885-0.1g
1-(4-phenylphenyl)ethan-1-one
92-91-1 96%
0.1g
$19.0 2023-09-18
Enamine
EN300-18885-100.0g
1-(4-phenylphenyl)ethan-1-one
92-91-1 96%
100g
$72.0 2023-04-30

4-Acetylbiphenyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  1 h, 110 °C
Riferimento
Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts
Trilla, Montserrat; Borja, Guadalupe; Pleixats, Roser; Man, Michel Wong Chi; Bied, Catherine; et al, Advanced Synthesis & Catalysis, 2008, 350(16), 2566-2574

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ;  30 min, 60 °C
Riferimento
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; Zhou, Zhangquan; Dong, Jiaxin; Sun, Yanping; Ma, Guanglei; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1-Butanol ,  Water ;  12 h, 100 °C
Riferimento
Aqueous Suzuki couplings mediated by a hydrophobic catalyst
Hong, Sheng-Bo; Liang, Lan-Chang, RSC Advances, 2022, 12(44), 28862-28866

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-34-3 Solvents: Ethanol ,  Water ;  6 h, 80 °C
Riferimento
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; Kemal Yilmaz, Mustafa; Yakali, Gul; Aygun, Muhittin; Guzel, Bilgehan, Inorganica Chimica Acta, 2022, 543,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  4.5 h, rt
Riferimento
An efficient electrochemical oxidation of C(sp3)-H bond for the synthesis of arylketones
Kong, Jingyang; Zhang, Feng; Zhang, Chenxuan; Chang, Weixing; Liu, Lingyan; et al, Molecular Catalysis, 2022, 530,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 2820068-26-4 Solvents: Chloroform ,  Toluene ;  2 h, 80 °C
Riferimento
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity
Kurpik, Gracjan; Walczak, Anna; Goldyn, Mateusz; Harrowfield, Jack; Stefankiewicz, Artur R., Inorganic Chemistry, 2022, 61(35), 14019-14029

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Toluene ,  Water ;  80 °C
Riferimento
Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates
Kohler, Philipp ; Perrin, Timothe; Schafer, Gabriel, Synthesis, 2023, 55(19), 3159-3171

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ,  Tetrahydrofuran ;  rt; 2 h, 100 °C
Riferimento
Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts
Pitteloud, Jean-Philippe; Zhang, Zun-Ting; Liang, Yong; Cabrera, Laura; Wnuk, Stanislaw F., Journal of Organic Chemistry, 2010, 75(23), 8199-8212

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 1902962-58-6 Solvents: Toluene ;  15 min, rt → 100 °C
Riferimento
Tandem Suzuki-Miyaura/transfer hydrogenation reaction catalyzed by a Pd-Ru complex bearing an anionic dicarbene
Bitzer, Mario J.; Kuehn, Fritz E.; Baratta, Walter, Journal of Catalysis, 2016, 338, 222-226

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[Methylenebis[3-(4-carboxylatophenyl)-1H-imidazol-1-yl-2(3H)-ylidene]]b… Solvents: Water ;  0.5 h, 100 °C
Riferimento
pH-Responsive chelating N-heterocyclic dicarbene palladium(II) complexes: recoverable precatalysts for Suzuki-Miyaura reaction in pure water
Li, Liuyi; Wang, Jinyun; Zhou, Chunshan; Wang, Ruihu; Hong, Maochun, Green Chemistry, 2011, 13(8), 2071-2077

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  18-Crown-6 Solvents: Dimethylformamide ;  1 h, 95 °C; 95 °C → 20 °C
1.2 10 min, 20 °C
1.3 Solvents: Dimethylformamide ;  7 h, 95 °C
Riferimento
Bis(tetrazolyl)benzenes as ligands in the Suzuki reaction: Promoters or inhibitors?
Burukin, A. S.; Vasil'ev, A. A.; Merkulova, N. L.; Struchkova, M. I.; Zlotin, S. G., Russian Chemical Bulletin, 2006, 55(1), 118-122

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2905341-25-3 Solvents: Dichloromethane ,  Water ;  0.5 h, 25 °C
Riferimento
Sulfobetaine inner salt type double N-heterocyclic carbene palladium complex, synthesis method and application thereof as catalyst in Suzuki coupling reaction
, China, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  2839708-99-3 Solvents: Water ;  7 min, 100 °C
Riferimento
Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki -Miyaura Cross-Couplings
Khormi, Afaf Y.; Abboud, Mohamed; Hamdy, Mohamed S.; Eissa, Murad; Shaaban, Mohamed R., Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(1), 105-119

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2821077-20-5 Solvents: Butyl ether ;  7 h, 140 °C
Riferimento
Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode
Tessema, Eskedar; Fan, Yao-Wen; Chiu, Chiao-Fan; Elakkat, Vijayanath; Rahayu, Hening Asti; et al, Tetrahedron, 2022, 122,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 2400891-28-1 Solvents: Isopropanol ;  2.5 h, 80 °C
Riferimento
Hetero-Bimetallic Complexes Based on an Anthyridine Ligand Preparation and Catalytic Activity
Lin, Shih-Chieh Aaron; Liu, Yi-Hung; Peng, Shie-Ming; Liu, Shiuh-Tzung, Organometallics, 2020, 39(1), 123-131

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
1.2 Reagents: Water
Riferimento
Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent
Mowery, Molly E.; DeShong, Philip, Journal of Organic Chemistry, 1999, 64(9), 3266-3270

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium ,  2960271-97-8 (complexes with Pd) Solvents: Water ;  3 h, 40 °C
Riferimento
Supramolecular linear-dendritic nanoreactors: synthesis and catalytic activity in "green" suzuki-miyaura reactions
Liu, Xin ; Yavitt, F. Max ; Gitsov, Ivan, Polymers (Basel, 2023, 15(7),

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  1 h, 80 °C
1.2 1 h, rt
Riferimento
Nanowire Networks of Metal-Organosilicates as Reversible Pd(II) Reservoirs for Suzuki Coupling Reactions
Shao, Yu ; Zeng, Hua Chun, ACS Applied Nano Materials, 2021, 4(10), 10886-10901

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (mesoporous silica-supported, palladium complex) ,  Palladium diacetate Solvents: Dimethylformamide ,  Water ;  20 min, 80 °C
Riferimento
Pd(OAc)2@SBA-15/PrEn nanoreactor: a highly active, reusable and selective phosphine-free catalyst for Suzuki-Miyaura cross-coupling reaction in aqueous media
Rostamnia, Sadegh; Xin, Hongchuan, Applied Organometallic Chemistry, 2013, 27(6), 348-352

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Bis(benzonitrile)dichloropalladium ,  2925303-71-3 Solvents: Toluene ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  2 h, 80 °C
Riferimento
Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides
Chen, Fang; Zheng, Liping; Li, Chen; Wang, Benlei; Wu, Qing; et al, Small, 2023, 19(36),

4-Acetylbiphenyl Raw materials

4-Acetylbiphenyl Preparation Products

4-Acetylbiphenyl Fornitori

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-91-1)
Numero d'ordine:SFD1116
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-91-1)Ethanone, 1-(1,1'-biphenyl)-4-yl
Numero d'ordine:1597856
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 16:58
Prezzo ($):discuss personally
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-91-1)1-{1,1'-biphenyl-4-yl}ethan-1-one
Numero d'ordine:A10961
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:17
Prezzo ($):159.0

4-Acetylbiphenyl Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-91-1)4-Acetylbiphenyl
sfd22012
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-91-1)Ethanone, 1-(1,1'-biphenyl)-4-yl
1597856
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta